

Spectroscopic Profile of 1-Methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B147220

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Methyl-1H-pyrrole-2-carboxylic acid**. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes available experimental data and provides expected values for key spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the summarized ^1H and expected ^{13}C NMR data for **1-Methyl-1H-pyrrole-2-carboxylic acid**.

^1H NMR Spectroscopic Data

The following table summarizes the experimental ^1H NMR data for **1-Methyl-1H-pyrrole-2-carboxylic acid**.

Proton Assignment	Chemical Shift (δ) [ppm]	Solvent
H (Carboxylic Acid)	~12.0	DMSO-d ₆
H-5 (Pyrrole Ring)	7.035	DMSO-d ₆
H-3 (Pyrrole Ring)	6.803	DMSO-d ₆
H-4 (Pyrrole Ring)	6.081	DMSO-d ₆
N-CH ₃ (Methyl Group)	3.848	DMSO-d ₆

Table 1: Experimental ¹H NMR chemical shifts for **1-Methyl-1H-pyrrole-2-carboxylic acid**.[\[1\]](#)

¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for **1-Methyl-1H-pyrrole-2-carboxylic acid** is not readily available in the public domain. However, based on established chemical shift ranges for pyrrole derivatives and carboxylic acids, the following table presents the expected chemical shifts.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Carbon Assignment	Expected Chemical Shift (δ) [ppm]
C=O (Carboxylic Acid)	160 - 170
C-2 (Pyrrole Ring)	125 - 135
C-5 (Pyrrole Ring)	120 - 130
C-3 (Pyrrole Ring)	110 - 120
C-4 (Pyrrole Ring)	105 - 115
N-CH ₃ (Methyl Group)	35 - 45

Table 2: Expected ¹³C NMR chemical shifts for **1-Methyl-1H-pyrrole-2-carboxylic acid**.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for **1-Methyl-1H-pyrrole-2-carboxylic acid** is not provided, the

expected characteristic absorption bands are listed in the table below based on the known absorptions for carboxylic acids and pyrrole rings.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Vibrational Mode	**Expected Absorption Range (cm ⁻¹) **	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Broad
C-H Stretch (Aromatic/Methyl)	2850 - 3100	Medium-Strong
C=O Stretch (Carboxylic Acid)	1680 - 1720	Strong
C=C Stretch (Pyrrole Ring)	1450 - 1600	Medium
C-N Stretch (Pyrrole Ring)	1300 - 1400	Medium
C-O Stretch (Carboxylic Acid)	1210 - 1320	Strong
O-H Bend (Carboxylic Acid)	910 - 950	Medium, Broad

Table 3: Expected IR absorption bands for **1-Methyl-1H-pyrrole-2-carboxylic acid**.

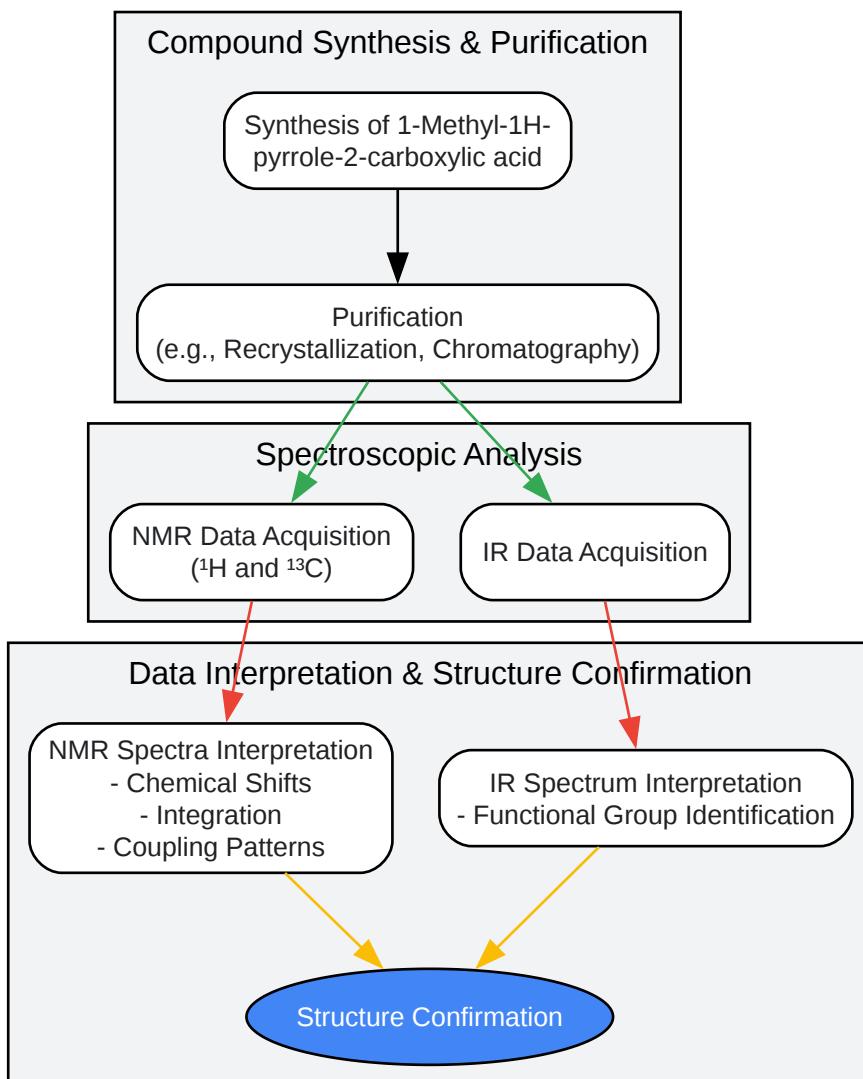
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-Methyl-1H-pyrrole-2-carboxylic acid** are not publicly available. However, the following are general methodologies that would be appropriate for this type of analysis.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **1-Methyl-1H-pyrrole-2-carboxylic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation

delay, and the number of scans.


- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ^{13}C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small amount of the solid **1-Methyl-1H-pyrrole-2-carboxylic acid** is placed directly onto the ATR crystal.
- Instrument Setup: The FT-IR spectrometer is set to acquire data in the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean ATR crystal is recorded first.
- Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **1-Methyl-1H-pyrrole-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum [chemicalbook.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147220#1-methyl-1h-pyrrole-2-carboxylic-acid-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com